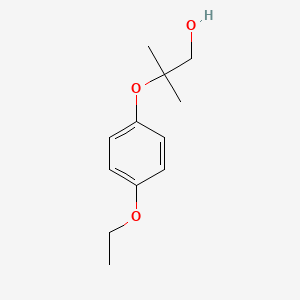
4-Iodo-I(2),I(2)-dimethylbenzenepentadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is a synthetic organic compound characterized by the presence of an iodophenyl group attached to a long aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid typically involves the iodination of a precursor compound. One common method involves the use of a tin precursor and iodine-131, with Chloramine-T as an oxidant. The reaction is carried out at room temperature, yielding the desired product with high radiochemical purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the principles of organic synthesis and radiochemistry are applied to scale up the production. The use of automated synthesis modules and stringent quality control measures ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and radiolabeled compounds.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Utilized in radiopharmaceuticals for diagnostic imaging, particularly in myocardial imaging.
Industry: Applied in the development of new materials and chemical processes.
作用機序
The mechanism of action of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid involves its interaction with specific molecular targets. In radiopharmaceutical applications, the compound is metabolized in the body, and the radioactive iodine allows for imaging of metabolic processes. The iodophenyl group plays a crucial role in the compound’s binding affinity and specificity for certain biological targets .
類似化合物との比較
Similar Compounds
15-(4-Iodophenyl)pentadecanoic acid: A closely related compound with similar applications in radiopharmaceuticals.
4-Iodophenylacetic acid: Another iodinated compound used in organic synthesis and radiochemistry.
3-(2-Iodophenyl)propionic acid: Utilized in the synthesis of radiolabeled compounds for medical imaging.
Uniqueness
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is unique due to its specific structural features, such as the dimethylpentadecanoic acid backbone, which imparts distinct chemical and biological properties. Its high radiochemical purity and stability make it particularly valuable in radiopharmaceutical applications .
特性
CAS番号 |
104426-55-3 |
|---|---|
分子式 |
C23H37IO2 |
分子量 |
472.4 g/mol |
IUPAC名 |
15-(4-iodophenyl)-3,3-dimethylpentadecanoic acid |
InChI |
InChI=1S/C23H37IO2/c1-23(2,19-22(25)26)18-12-10-8-6-4-3-5-7-9-11-13-20-14-16-21(24)17-15-20/h14-17H,3-13,18-19H2,1-2H3,(H,25,26) |
InChIキー |
COJKCRQZSGYQAF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






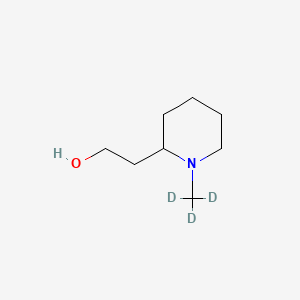

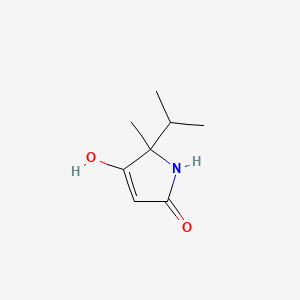
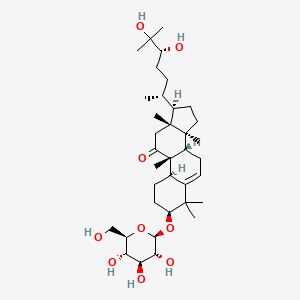
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13837274.png)
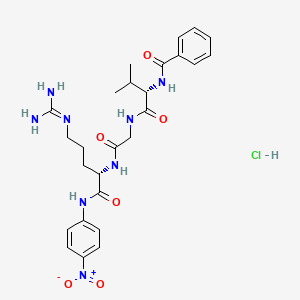
![[(E)-2,4,6-trimethylnon-4-enyl]succinic Acid](/img/structure/B13837283.png)
![2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13837284.png)
